REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([NH:9][C:10]1[C:15]([C:16](OCC)=[O:17])=[C:14]([CH3:21])[N:13]=[C:12]([S:22][CH3:23])[N:11]=1)[CH3:8]>C1COCC1>[CH2:7]([NH:9][C:10]1[C:15]([CH2:16][OH:17])=[C:14]([CH3:21])[N:13]=[C:12]([S:22][CH3:23])[N:11]=1)[CH3:8] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=NC(=NC(=C1C(=O)OCC)C)SC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was cautiously quenched with a 1:9 mixture of H2O/THF until gas evolution
|
Type
|
ADDITION
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Details
|
diluted with H2O (500 mL)
|
Type
|
STIRRING
|
Details
|
stirred well for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The resulting slurry was extracted with ethylacetate several times
|
Type
|
FILTRATION
|
Details
|
The aqueous layer was then filtered through Celite
|
Type
|
WASH
|
Details
|
washed with ethylacetate again
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=NC(=NC(=C1CO)C)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |